molecular formula C10H9N3O3 B1427775 (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide CAS No. 197083-26-4

(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide

Cat. No. B1427775
M. Wt: 219.2 g/mol
InChI Key: QIXPXIOYUGOPQZ-UHFFFAOYSA-N
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Description

(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide, or NHEI, is a novel small molecule that has recently been developed for use in scientific research. NHEI has been found to have a variety of potential applications, including as a potential therapeutic agent and as a tool for studying the structure and function of proteins.

Scientific Research Applications

Antitumor Properties

Compounds similar to (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide, particularly 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, have shown significant activity against P-388 lymphocytic leukemia, indicating potential antitumor properties. This has led to the synthesis of a series of related phosphonium salts to explore further antileukemic activity, emphasizing the importance of specific structural components for substantial antitumor effects (Dubois, Lin, & Beisler, 1978).

Molecular Structure Analysis

Studies have been conducted to determine the molecular structures of compounds related to (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide. X-ray crystallography and NMR spectroscopy were employed to elucidate the structures of such compounds, providing valuable insights into their molecular architecture and potentially paving the way for further application-specific modifications (Sakhautdinov et al., 2013).

Green Chemistry Applications

A notable advancement in the field of green chemistry is the synthesis of analgesic and antipyretic compounds structurally similar to (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide. These compounds, recognized for their potential analgesic and antipyretic properties, were synthesized through environmentally friendly processes, marking a significant step towards sustainable pharmaceutical manufacturing (Reddy, Ramana Reddy, & Dubey, 2014).

Matrix Metalloproteinase Inhibition

Compounds related to (1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide have been found to inhibit matrix metalloproteinases effectively. Systematic modification of specific side chains in these compounds has led to the identification of preferred substituents that significantly inhibit enzymes like collagenase and gelatinase, which are crucial in various physiological and pathological processes (Brown et al., 1994).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-8(12-16)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,16H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXPXIOYUGOPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide
Reactant of Route 2
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide
Reactant of Route 3
Reactant of Route 3
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide
Reactant of Route 4
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide
Reactant of Route 5
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide
Reactant of Route 6
(1E)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-hydroxyethanimidamide

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